5-(Pyridin-2-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABSMBMZBUXKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677943 | |
| Record name | 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215073-56-5 | |
| Record name | 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common synthetic approach to 5-(Pyridin-2-yl)-1,3-thiazol-2-amine involves the cyclization of suitable precursors, primarily through the reaction of 2-aminopyridine with α-haloketones under basic conditions. This method facilitates the formation of the thiazole ring system by intramolecular cyclization.
-
- Starting Materials: 2-aminopyridine and α-haloketones (e.g., α-bromoacetophenone derivatives)
- Reaction Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), solvents such as ethanol or toluene
- Catalysts: Iodine or tert-butyl hydroperoxide (TBHP) can be used to promote cyclization
- Temperature: Reflux or moderate heating (e.g., 60–100 °C)
- Time: Several hours (commonly 4–8 hours)
Mechanism: The nucleophilic amino group of 2-aminopyridine attacks the electrophilic α-haloketone carbon, followed by cyclization and elimination of halide to form the thiazole ring.
Example: Condensation of pyridine-2-carboxylic acid derivatives with thiosemicarbazide under controlled heating (e.g., 363 K for 6 hours in ethanol) followed by crystallization has also been reported for related thiazole derivatives.
Industrial Production Methods
In industrial settings, the synthesis follows similar principles but with optimization for scale, yield, and cost-efficiency:
- Continuous Flow Reactors: These are employed to enhance reaction control, improve heat and mass transfer, and facilitate scale-up.
- Optimization Parameters: Reaction time, temperature, solvent choice, and catalyst loading are fine-tuned to maximize yield and purity.
- Green Chemistry Considerations: Use of less toxic solvents and minimizing waste generation are prioritized.
Analytical Characterization of Products
The synthesized this compound is typically characterized by:
| Analytical Technique | Purpose |
|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirm proton environments and ring formation |
| Carbon-13 NMR (¹³C NMR) | Verify carbon framework of thiazole and pyridine rings |
| Fourier Transform Infrared Spectroscopy (FTIR) | Identify functional groups (amine, aromatic rings) |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determine precise molecular geometry, bond lengths, and dihedral angles (e.g., 18.2°–30.3° between thiazole and pyridine rings) |
Reaction Variations and Modifications
- Halogenation and Nucleophilic Substitution: Post-synthesis modifications can introduce diverse substituents on the thiazole or pyridine rings to enhance biological activity or solubility.
- Oxidation: Using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
- Reduction: Sodium borohydride or lithium aluminum hydride can reduce the amine group or other functional groups if present.
Summary Table of Synthetic Methods
| Method | Starting Materials | Conditions | Catalysts/Reagents | Yield & Notes |
|---|---|---|---|---|
| Cyclization of 2-aminopyridine with α-haloketones | 2-Aminopyridine, α-haloketone | Basic medium, ethanol/toluene, reflux | Iodine, TBHP | Moderate to high yield, scalable |
| Condensation with thiosemicarbazide | Pyridine-2-carboxylic acid derivative, thiosemicarbazide | Heating at ~363 K, ethanol | None or mild acid/base catalyst | High purity after crystallization |
| Post-synthetic functionalization | This compound | Various solvents (DMF, acetonitrile) | Halogenating agents, nucleophiles | Enables structural diversity |
Research Findings and Optimization Insights
- Tautomerism and Electronic Effects: Quantum chemical studies show multiple tautomeric forms with small energy differences (<4 kcal/mol), influencing reactivity and binding properties.
- Structural Modifications: Electron-withdrawing groups on the pyridine or thiazole rings improve antimicrobial and anticancer activities; these modifications are introduced via substitution reactions post-synthesis.
- Computational Tools: Molecular docking and ADMET prediction tools guide synthetic modifications to optimize drug-likeness and target affinity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles in solvents like acetonitrile or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(Pyridin-2-yl)-1,3-thiazol-2-amine has been investigated for its potential as:
- Antileishmanial and Antimalarial Agents : Similar compounds have shown activity against Leishmania and Plasmodium species, indicating that this compound may interact with biochemical pathways critical for the survival of these parasites.
- Enzyme Inhibitors : It has been noted for inhibiting phosphoinositide 3-kinase (PI3K), a key player in cell growth and survival pathways, making it a candidate for cancer therapies .
Biological Studies
The compound's ability to modulate cellular processes has led to studies on:
- Cell Signaling Pathways : Its influence on gene expression and cellular metabolism suggests potential roles in regulating cell proliferation and apoptosis.
- In Vitro Studies : Research has demonstrated its effects on various cell types, highlighting its significance in cancer research .
Pharmaceutical Development
Recent patents have explored derivatives of this compound as dual inhibitors of PI3K delta & gamma, showcasing its therapeutic potential in treating various diseases, including cancer .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antileishmanial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania donovani, suggesting a pathway for developing new treatments for leishmaniasis .
- Cancer Research : In vitro assays revealed that the compound could induce apoptosis in cancer cell lines through the inhibition of PI3K signaling pathways, supporting its development as an anticancer agent .
- Vascular Endothelial Growth Factor (VEGF) Inhibition : Research indicated that N-(1,3-thiazol-2-yl)pyridin-2-amines can act as KDR kinase inhibitors, which are crucial in angiogenesis and tumor growth regulation .
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-(Pyridin-2-yl)-1,3-thiazol-2-amine, highlighting substituent variations, molecular weights (MW), biological activities, and research findings:
†Molecular weight inferred from analogs in .
Structural and Functional Insights
Heterocycle Replacement (Thiazole vs. Oxadiazole):
Replacing the thiazole ring with oxadiazole (e.g., 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine) introduces a more electron-deficient system, which enhances interactions with microbial enzymes via dipole-dipole interactions. This modification correlates with improved antimicrobial activity compared to the thiazole analog .
Substituent Effects on Bioactivity:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in Compound 17 () increases antibacterial potency by stabilizing charge-transfer interactions with bacterial targets.
- Halogenated Benzyl Groups: Chloro-fluorobenzyl substituents () enhance lipophilicity and resistance to metabolic degradation, making these analogs promising for prolonged therapeutic action.
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity: Methyl or benzyl substituents (e.g., 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine) increase logP values, improving blood-brain barrier penetration .
- Solubility: Morpholinomethyl derivatives () demonstrate enhanced aqueous solubility due to the polar morpholine ring, facilitating intravenous administration.
Biological Activity
5-(Pyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a thiazole ring fused with a pyridine moiety. Its chemical formula is CHNS, and it is characterized by the presence of an amine functional group, which enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens, showcasing their potential as anti-infective agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation across various cell lines, including those derived from breast and lung carcinomas. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| Breast Carcinoma | 1.98 | |
| Lung Carcinoma | 1.61 | |
| Glioblastoma | <10 | |
| Normal Keratinocytes | >30 |
Antileishmanial and Antimalarial Activities
This compound has shown promise in antileishmanial and antimalarial activities. Its interaction with specific biochemical pathways in these parasites suggests a potential for therapeutic applications against these diseases.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and proteins involved in critical cellular processes:
- Enzyme Inhibition : The compound has been reported to inhibit phosphoinositide 3-kinase (PI3K), a key player in cell growth and survival pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.
- Cell Signaling Modulation : By affecting cell signaling pathways, the compound can alter gene expression and cellular metabolism, contributing to its anticancer effects.
Case Studies
Several studies have been conducted to evaluate the biological activities of thiazole derivatives:
- Cytotoxicity Screening : A study synthesized novel pyridine-thiazole hybrid molecules and screened their cytotoxic action against various tumor cell lines. The results indicated high antiproliferative activity against several cancers, establishing a structure–activity relationship (SAR) that highlighted the importance of specific substituents on the thiazole ring for enhancing activity .
- Antimicrobial Evaluation : Another research effort focused on synthesizing thiazole derivatives as dual antimicrobial/anti-inflammatory agents. The compounds exhibited superior antimicrobial activity compared to commercial drugs like ampicillin and ketoconazole .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Pyridin-2-yl)-1,3-thiazol-2-amine, and how are the products characterized?
- Synthetic Routes : A common method involves condensation of pyridine-2-carboxylic acid derivatives with thiosemicarbazide under controlled heating (e.g., 363 K for 6 hours in ethanol), followed by crystallization . Alternative routes include functionalization via halogenation or nucleophilic substitution to introduce diverse substituents .
- Characterization : Structural validation typically employs H NMR, C NMR, FTIR, and mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, dihedral angles (e.g., 18.2°–30.3° between thiazole and pyridine rings), and hydrogen-bonding networks .
Q. What biological activities are associated with this compound, and how are these assays designed?
- Activities : The compound exhibits antimicrobial, antifungal, and anticancer properties due to its thiazole-pyridine hybrid structure, which enhances binding to biological targets like enzymes or DNA .
- Assay Design : In vitro antimicrobial testing uses broth dilution methods (e.g., MIC determination against E. coli or S. aureus). Anticancer assays involve cell viability studies (e.g., MTT assay on cancer cell lines) and molecular docking to predict interactions with receptors like EGFR or mGluR5 .
Advanced Research Questions
Q. How does tautomerism and electronic structure influence the reactivity of this compound?
- Tautomerism : Quantum chemical analyses reveal six competitive isomers with energy differences <4 kcal/mol. The hydrogen atom dynamically shifts between thiazole and pyridine nitrogens, creating divalent N(I) centers that enhance electron-donating capacity .
- Reactivity Implications : Tautomeric states affect protonation sites and binding modes in drug-target interactions. For example, protonation stabilizes (L→N←L) configurations, critical for designing inhibitors with optimized pharmacokinetics .
Q. How can structural modifications improve the compound’s bioactivity, and what analytical methods validate these changes?
- Modifications : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the pyridine or thiazole rings enhances antimicrobial potency. Substitutions at the 4-position of the thiazole ring improve metabolic stability .
- Validation : SC-XRD and DFT calculations assess conformational changes (e.g., coplanarity of rings), while HPLC-MS monitors metabolic degradation. SAR studies correlate substituent effects with IC values in biological assays .
Q. What computational strategies are used to predict the compound’s drug-likeness and target affinity?
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets like mGluR5 or bacterial topoisomerases. Key binding motifs include hydrogen bonds with pyridine N and hydrophobic contacts with thiazole .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability (LogP ~2.1), and cytochrome P450 interactions. MD simulations (e.g., GROMACS) assess stability in biological membranes .
Data Contradiction and Resolution
Q. How can researchers reconcile discrepancies in reported biological activities across studies?
- Case Example : Antimicrobial efficacy varies with substituents (e.g., 5-nitro groups enhance activity, while methyl groups reduce it). Contradictions arise from assay conditions (e.g., pH, bacterial strain variability) or purity of synthesized analogs .
- Resolution : Standardize testing protocols (e.g., CLSI guidelines) and validate compound purity via H NMR integration or HPLC. Meta-analyses of SAR data identify robust trends .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound derivatives?
- Hazard Mitigation : Use fume hoods for synthesis due to potential skin/eye irritation (GHS Category 2). Store under inert atmospheres to prevent degradation .
- Waste Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration for thiazole-containing byproducts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
